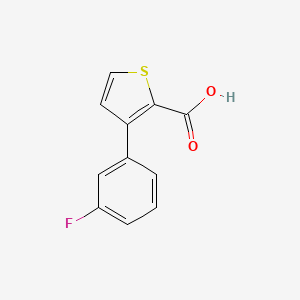
2-(2,2-Dimethylpropanoyl)-4-ethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylpropanoyl)-4-ethylcyclohexan-1-one is a chemical compound with a complex structure that includes a cyclohexane ring substituted with an ethyl group and a 2,2-dimethylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropanoyl)-4-ethylcyclohexan-1-one typically involves the acylation of 4-ethylcyclohexanone with 2,2-dimethylpropanoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropanoyl)-4-ethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Dimethylpropanoyl)-4-ethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropanoyl)-4-ethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the target enzyme. The pathways involved may include binding to active sites or altering the conformation of the enzyme to modulate its activity .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanoyl chloride: A related compound used in similar synthetic applications.
4-Ethylcyclohexanone: The parent ketone used in the synthesis of 2-(2,2-Dimethylpropanoyl)-4-ethylcyclohexan-1-one.
2,2-Dimethylpropanoyl chloride: Another similar compound with applications in organic synthesis.
Uniqueness
This compound is unique due to its combination of a cyclohexane ring with both an ethyl group and a 2,2-dimethylpropanoyl group. This unique structure imparts specific chemical and physical properties that make it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H22O2 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoyl)-4-ethylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-5-9-6-7-11(14)10(8-9)12(15)13(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
QVYXQKLUNDWERF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)C(C1)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



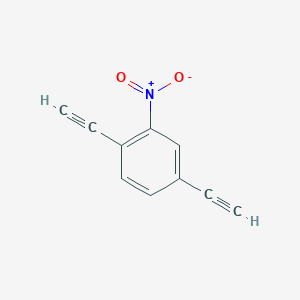
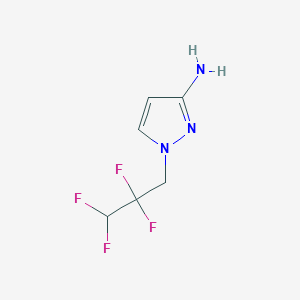


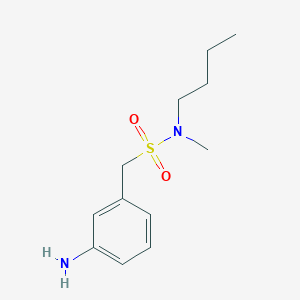
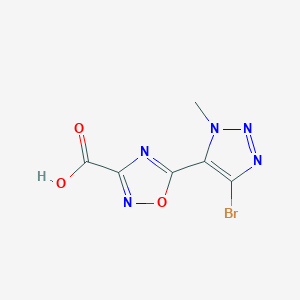

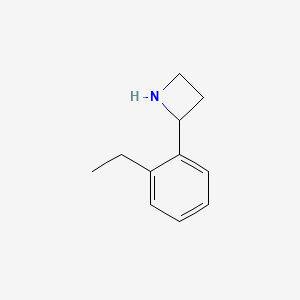

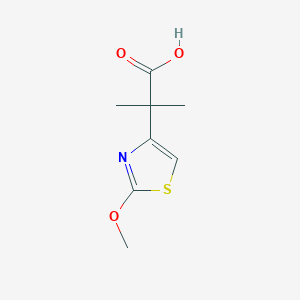
![4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13076520.png)
